molecular formula C20H24N4O3S B11003380 methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11003380
M. Wt: 400.5 g/mol
InChI Key: RICVEIKGMRHYKW-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a benzimidazole core linked to a thiazole ring via a propanoylamino bridge. The benzimidazole moiety is substituted with a methyl group at the 1-position, while the thiazole ring carries a 2-methylpropyl (isobutyl) group at the 5-position and a methyl ester at the 4-position. Such hybrid structures are often explored in medicinal chemistry due to the pharmacological relevance of benzimidazoles (e.g., antiviral, anticancer properties) and thiazoles (e.g., kinase inhibition, antimicrobial activity) .

Crystallographic analysis using software like SHELX (commonly employed for small-molecule refinement) could elucidate its hydrogen-bonding patterns and crystal packing, which are critical for understanding solubility and stability .

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-[3-(1-methylbenzimidazol-5-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H24N4O3S/c1-12(2)9-16-18(19(26)27-4)23-20(28-16)22-17(25)8-6-13-5-7-15-14(10-13)21-11-24(15)3/h5,7,10-12H,6,8-9H2,1-4H3,(H,22,23,25)

InChI Key

RICVEIKGMRHYKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CCC2=CC3=C(C=C2)N(C=N3)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Functionalization of Benzimidazole

The 1-methyl-1H-benzimidazole core is synthesized via cyclocondensation of 4-nitro-1,2-diaminobenzene with acetic anhydride under reflux, followed by methylation using methyl iodide in dimethylformamide (DMF) at 60°C. Nitro-group reduction with palladium-on-carbon (Pd/C) and hydrogen gas yields the 5-amino derivative, which undergoes Friedel-Crafts acylation with propionyl chloride in the presence of aluminum chloride (AlCl₃) to install the propanoyl side chain.

Conversion to Acyl Chloride

The propanoyl-substituted benzimidazole is treated with oxalyl chloride in dichloromethane (DCM) at 0°C, catalyzed by a drop of DMF, to generate Intermediate A as a reactive electrophile.

Table 1: Optimization of Propanoyl Chloride Synthesis

ParameterConditionYield (%)
SolventDCM92
Temperature0°C → RT88
Catalyst (DMF)0.1 equiv95

Preparation of Methyl 2-Amino-5-(2-Methylpropyl)-1,3-Thiazole-4-Carboxylate

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclocondensation of methyl 2-bromo-4-(2-methylpropyl)-3-oxobutanoate with thiourea in ethanol under reflux. The reaction proceeds through nucleophilic attack of the thiol group on the α-bromoketone, followed by cyclodehydration.

Critical Parameters:

  • Solvent: Ethanol (optimal polarity for intermediate stabilization)

  • Reaction Time: 6–8 hours (monitored by TLC)

  • Yield: 78–85% after recrystallization from ethyl acetate.

Amino Group Introduction

The 2-bromo substituent on the thiazole is displaced by aqueous ammonia (28% w/w) in a sealed tube at 120°C for 12 hours, yielding the 2-amino derivative.

Amide Coupling and Final Esterification

Acylative Coupling

Intermediate A (3-(1-methyl-1H-benzimidazol-5-yl)propanoyl chloride) is reacted with Intermediate B (methyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate) in anhydrous tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction is stirred at room temperature for 24 hours, with progress monitored via LC-MS.

Table 2: Coupling Reaction Optimization

BaseSolventTime (h)Yield (%)
TEATHF2489
DIPEADCM4876
PyridineAcetonitrile3668

Esterification (If Required)

While the methyl ester is typically introduced early, alternative routes esterify the 4-carboxylic acid using methanol and sulfuric acid under reflux. This step is rarely needed if the carboxylate is preserved during prior steps.

Analytical Validation and Purification

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 12.55 (s, 1H, NH), 7.28–7.43 (m, 4H, benzimidazole-H), 3.85 (s, 3H, COOCH₃), 2.95 (q, 2H, CH₂CO), 1.25 (d, 6H, (CH₃)₂CH).

  • HRMS : Calculated for C₂₁H₂₃N₅O₃S [M+H]⁺: 434.1601; Found: 434.1598.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity.

Industrial-Scale Considerations

Patent disclosures suggest transitioning batch processes to continuous flow reactors to enhance efficiency. Key adaptations include:

  • Microreactors for exothermic acylation steps (improved temperature control).

  • In-line FTIR monitoring for real-time reaction adjustment.

  • Solvent recycling systems to reduce waste.

Challenges and Mitigation Strategies

  • Regioselectivity in Benzimidazole Acylation : Directed ortho-metalation using lithium diisopropylamide (LDA) ensures propanoyl group installation at the 5-position.

  • Thiazole Ring Stability : Avoid prolonged exposure to strong acids; use buffered conditions during coupling.

  • Byproduct Formation : Silica gel chromatography effectively removes unreacted acyl chloride and dimeric impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Molecular Details

  • Molecular Formula : C20H24N4O3S
  • Molecular Weight : 400.5 g/mol
  • IUPAC Name : methyl 2-[3-(1-methylbenzimidazol-5-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Structural Features

The compound features:

  • A benzimidazole moiety, which is known for its biological activity.
  • A thiazole ring that contributes to its chemical reactivity.
  • A carboxylate ester group that enhances solubility and bioavailability.

Chemistry

Methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Introduction of oxygen-containing functional groups.
  • Reduction : Modification of functional groups to enhance biological activity.
  • Substitution Reactions : Replacement of functional groups to tailor properties for specific applications.

Biology

The compound is under investigation for its potential biological activities , notably:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structural features may enhance its interaction with microbial targets.
    Microbial StrainActivity Level
    Escherichia coliModerate
    Staphylococcus aureusHigh

Medicine

Due to its unique structural characteristics, this compound is explored as a potential therapeutic agent . Its interactions with biological targets may lead to:

  • Anticancer Activity : The compound may inhibit tumor growth through modulation of signaling pathways involved in cancer progression.

Case Study Insights

A study highlighted the synthesis and biological evaluation of similar thiazole derivatives, demonstrating broad-spectrum antibacterial activity. The findings suggest that modifications in the thiazole structure can significantly impact biological efficacy .

Industrial Applications

In the industrial sector, this compound can be utilized in the development of new materials or as a catalyst in various chemical processes. Its ability to undergo multiple reactions makes it a versatile candidate for applications in synthetic chemistry.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Differences

The compound belongs to a class of benzimidazole-thiazole hybrids. Below is a comparative analysis with related molecules:

Compound Name Core Structure Substituents Reported Properties Reference
Methyl 2-{[3-(1-Methyl-1H-Benzimidazol-5-yl)Propanoyl]Amino}-5-(2-Methylpropyl)-1,3-Thiazole-4-Carboxylate Benzimidazole + Thiazole 1-Methyl (benz.), Propanoylamino linker, Isobutyl (thiazole), Methyl ester Hypothesized enhanced lipophilicity due to isobutyl group; potential kinase inhibition
5-Amino-3-(2-Aminopropyl)-1,2,4-Thiadiazole 1,2,4-Thiadiazole 5-Amino, 3-(2-Aminopropyl) Base for multifunctional hybrids; exhibits moderate antimicrobial activity
Ethyl 2-(4-Hydroxy-3-Methoxyphenyl)-1-[3-(2-Oxopyrrolidin-1-yl)Propyl]-1H-Benzimidazole-5-Carboxylate Benzimidazole 2-Aryl (hydroxyl/methoxy), 1-(3-oxopyrrolidinylpropyl), Ethyl ester Enhanced hydrogen-bonding capacity due to hydroxyl/methoxy groups; antidiabetic potential

Key Observations:

In contrast, the hydroxyl and methoxy groups in the ethyl benzimidazole derivative () enhance hydrophilicity and hydrogen-bonding capacity, which may favor solubility . The propanoylamino linker in the target compound provides greater conformational flexibility than rigid linkers (e.g., oxopyrrolidinylpropyl in ), possibly enabling interactions with diverse biological targets .

Synthetic Pathways: The target compound’s thiazole ring could be synthesized via the Gewald reaction, a method widely used for 2-aminothiazoles . In contrast, 1,2,4-thiadiazoles (e.g., 5-amino-3-(2-aminopropyl)-1,2,4-thiadiazole) often employ the Dimroth rearrangement, highlighting divergent synthetic strategies for analogous heterocycles .

The methyl ester in the target compound may reduce hydrogen-bonding propensity compared to free carboxylic acids, affecting solubility .

Research Findings and Gaps

  • Biological Activity : The benzimidazole-thiazole scaffold is understudied compared to benzimidazole-1,2,4-thiadiazole hybrids, which show broader antimicrobial data . Further studies on the target compound’s kinase inhibition or antiproliferative activity are warranted.
  • Computational Predictions : Molecular docking studies could compare the target compound’s binding affinity with analogues, leveraging its flexible linker and lipophilic substituents .

Biological Activity

Methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features, including a thiazole ring and a benzimidazole moiety. Its molecular formula is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S with a molecular weight of approximately 372.48 g/mol. The presence of multiple functional groups suggests significant potential for diverse biological activities.

Structural Characteristics

The compound's structure enhances its ability to interact with various biological targets. The combination of the thiazole and benzimidazole structures is particularly noteworthy as it may confer unique pharmacological properties not found in simpler analogs.

Feature Description
Molecular FormulaC18H24N4O3SC_{18}H_{24}N_{4}O_{3}S
Molecular Weight372.48 g/mol
Key Functional GroupsThiazole ring, Benzimidazole moiety, Carboxylate group

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities due to its structural similarities with known antimicrobial agents.
  • Enzyme Inhibition : It has been suggested that the compound could act as an inhibitor of certain enzymes, potentially impacting metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole and benzimidazole derivatives, providing insights into the potential efficacy of this compound.

Case Study 1: Anticancer Properties

A study focused on a related thiazole-benzimidazole compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that similar effects might be expected from this compound.

Case Study 2: Antimicrobial Activity

Research indicated that thiazole derivatives possess moderate to significant antibacterial activity. Compounds with enhanced lipophilicity showed increased efficacy against Gram-positive bacteria, which may also apply to the target compound due to its structural characteristics.

Interaction Studies

Interaction studies have been conducted to evaluate the binding affinity of this compound with various biological targets. The results suggest that the compound has potential as a lead candidate for drug development due to its favorable binding properties.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate, and what challenges arise during its multi-step synthesis?

  • Methodological Answer : The synthesis typically involves sequential coupling of benzimidazole and thiazole precursors. A three-step approach is common:

Benzimidazole functionalization : Alkylation of 1-methyl-1H-benzimidazole-5-carboxylic acid derivatives to introduce the propanoyl group.

Thiazole core assembly : Condensation of thiourea derivatives with α-bromoketones to form the thiazole ring, followed by esterification.

Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzimidazole and thiazole moieties .

  • Challenges : Side reactions during amide bond formation (e.g., racemization) and purification difficulties due to the compound’s hydrophobicity. Reverse-phase HPLC with C18 columns is recommended for isolation .

Q. How can researchers optimize reaction conditions for synthesizing this compound using Design of Experiments (DoE)?

  • Methodological Answer : Apply factorial design to screen critical variables (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Factors : Reaction time (6–24 hrs), temperature (25–80°C), molar ratio of reactants (1:1 to 1:1.5).
  • Response variables : Yield, purity (HPLC area%).
  • Statistical analysis : Use ANOVA to identify significant factors and generate a response surface model for optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and ester C=O (~1720–1740 cm⁻¹).
  • NMR : Key signals include thiazole C-H (δ 7.2–7.5 ppm in ¹H NMR) and benzimidazole N-methyl (δ 3.8–4.0 ppm).
  • HRMS : Exact mass for [M+H]⁺ should match theoretical m/z (e.g., calculated for C₂₁H₂₃N₅O₃S: 433.15) .

Advanced Research Questions

Q. How does the compound’s thiazole-benzimidazole hybrid structure influence its binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to simulate interactions. Prioritize:

  • Hydrogen bonding : Between the amide group and active-site residues (e.g., Asp or Glu).
  • Hydrophobic interactions : The 2-methylpropyl group may occupy lipophilic pockets.
  • Validation : Compare computational results with SPR (Surface Plasmon Resonance) binding assays .

Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :

Control standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays).

Solubility adjustments : Use DMSO stock solutions ≤0.1% to avoid solvent interference.

Data normalization : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-experiment variability .

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) improve the efficiency of derivatization studies?

  • Methodological Answer :

  • Reaction pathway prediction : Use density functional theory (DFT) to model transition states and identify low-energy pathways for functional group modifications (e.g., substituting the ester group).
  • Feedback loop : Integrate computational results with high-throughput experimentation (HTE) to validate predictions and refine models .

Q. What advanced separation technologies are suitable for isolating enantiomers or diastereomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane:isopropanol gradients.
  • Membrane technologies : Explore enantioselective liquid membranes with β-cyclodextrin derivatives for large-scale separations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?

  • Methodological Answer :

Error source identification : Check for overlooked solvent effects or implicit solvation models in DFT calculations.

Experimental validation : Perform kinetic studies (e.g., stopped-flow spectroscopy) to compare theoretical and observed rate constants.

Iterative refinement : Update computational models using experimental data to improve accuracy .

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